N-Cyclopropyl 4-chloropicolinamide

Vue d'ensemble

Description

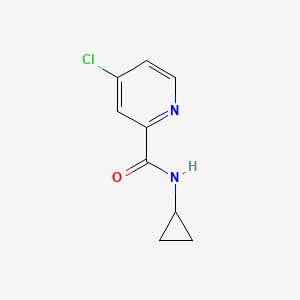

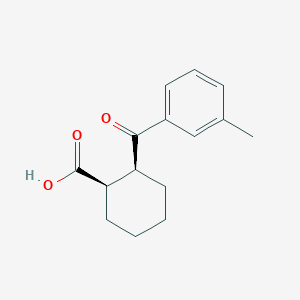

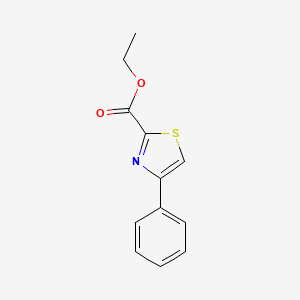

N-Cyclopropyl 4-chloropicolinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of 4-chloropicolinamide .

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as N-Cyclopropyl 4-chloropicolinamide, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of N-Cyclopropyl 4-chloropicolinamide consists of a cyclopropyl group attached to a 4-chloropicolinamide .Chemical Reactions Analysis

Cyclopropylamines, like N-Cyclopropyl 4-chloropicolinamide, have been found to undergo [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo N-dealkylation reactions .Applications De Recherche Scientifique

1. Synthesis and Biological Activity

N-Cyclopropyl 4-chloropicolinamide and related compounds show promise in various biological activities. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated significant herbicidal and fungicidal activities, highlighting the potential of such compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

2. Role in Chemotherapy

Compounds structurally related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, play a crucial role in chemotherapy. These compounds are used extensively in cancer treatment due to their potent antineoplastic properties. Their distinct metabolism and cytotoxic properties are a focus of ongoing research, furthering our understanding of their application in clinical oncology (Emadi, Jones, & Brodsky, 2009).

3. Drug Development and Optimization

The cyclopropyl ring, a feature of N-Cyclopropyl 4-chloropicolinamide, is increasingly used in drug development. This structural element addresses several challenges in drug discovery, such as enhancing potency and reducing off-target effects. It plays a versatile role in transitioning drug candidates from preclinical to clinical stages, highlighting its importance in pharmaceutical chemistry (Talele, 2016).

4. Metabolic Studies and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, is crucial in optimizing their therapeutic index. Studies on these aspects provide insights into the balance between efficacy and toxicity, guiding clinical applications (Jonge, Huitema, Rodenhuis, & Beijnen, 1979).

5. Molecular and Spectroscopic Analysis

Research into the vibrational spectra and molecular docking of compounds like cyclophosphamide, structurally similar to N-Cyclopropyl 4-chloropicolinamide, provides valuable insights into their structural and bioactivity properties. Such studies are instrumental in the development of anti-cancer agents and understanding their mechanism of action (Govindammal & Prasath, 2020).

6. Chemotherapy-Induced Intestinal Dysbiosis

Studies also explore how chemotherapy drugs related to N-Cyclopropyl 4-chloropicolinamide affect the gut microbiome. This research is vital for understanding and mitigating the side effects of chemotherapy on intestinal health (Lu et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-N-cyclopropylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBWPAZILMLFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649713 | |

| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl 4-chloropicolinamide | |

CAS RN |

1090815-16-9 | |

| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)

![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)